

Introduction: The Significance of Pyrazolone Scaffolds in Modern Research

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Compound of Interest

Compound Name:	1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
CAS No.:	1244979-90-5
Cat. No.:	B1445834

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Pyrazolone derivatives form a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of pharmacological activities that have captured the attention of researchers in drug development and materials science.[1] First synthesized in the 19th century, these five-membered heterocyclic compounds are integral to the creation of analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2] The therapeutic efficacy of many pyrazolone-based drugs, such as Edaravone (Radicava), a treatment for amyotrophic lateral sclerosis (ALS), stems from their unique electronic and structural properties.[3]

The compound **1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one** is a subject of interest due to the incorporation of a fluorine atom on the phenyl ring. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a thorough characterization of this molecule is crucial for its potential applications.

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one**. Given the scarcity of published experimental data for this specific molecule, this guide will employ a comparative and

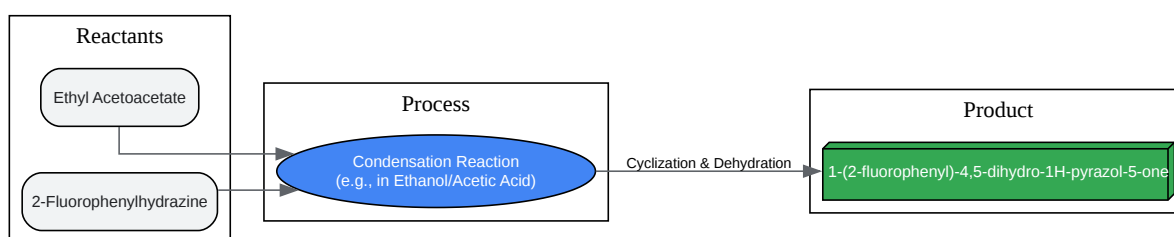
predictive approach. By analyzing the FTIR spectra of structurally related pyrazolone compounds, we can confidently predict and interpret the key vibrational modes for our target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characterization of novel pyrazolone derivatives.

Methodology: Synthesis and Spectroscopic Analysis

General Synthesis of 1-Aryl-4,5-dihydro-1H-pyrazol-5-ones

The synthesis of pyrazolone derivatives is typically achieved through the condensation reaction of a β -ketoester with a substituted hydrazine, a method known as the Knorr pyrazole synthesis. [2] This versatile reaction allows for the introduction of various substituents on the pyrazolone ring, enabling the fine-tuning of the molecule's properties.

The proposed synthesis for **1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one** would involve the reaction of ethyl acetoacetate with 2-fluorophenylhydrazine.



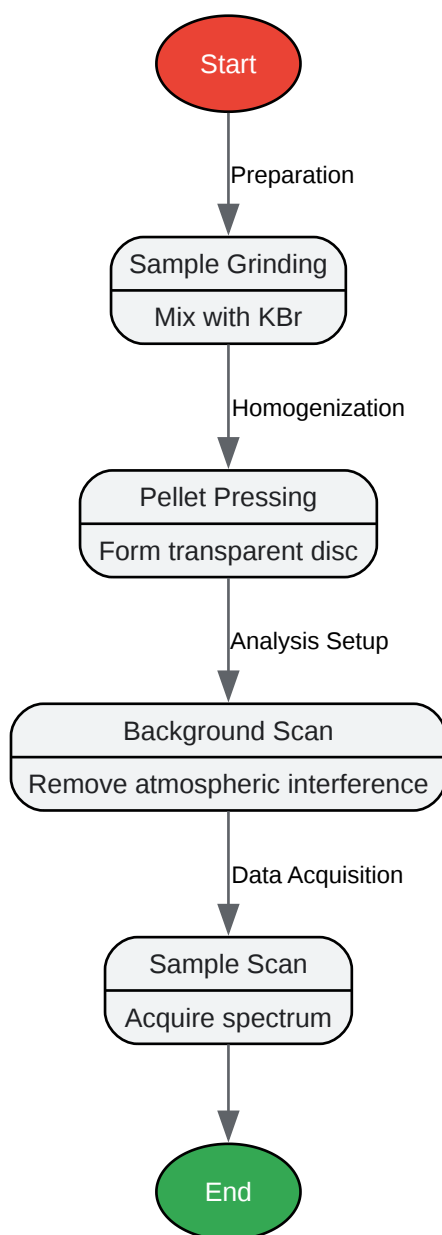
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Caption: General workflow for the synthesis of the target pyrazolone.

Experimental Protocol for FTIR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid pyrazolone sample using the KBr pellet method. This method is chosen for its ability to produce sharp, well-defined spectra for solid samples.

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the synthesized **1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one** to a fine powder using an agate mortar and pestle.
 - Add approximately 200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) to the mortar.
 - Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. Rationale: Uniform particle size and dispersion are critical to minimize light scattering and obtain a high-quality spectrum.
- Pellet Formation:
 - Transfer the KBr-sample mixture to a pellet-forming die.
 - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet. Rationale: The high pressure causes the KBr to flow and form a solid, glass-like matrix that is transparent to infrared radiation.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . Rationale: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.



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Caption: Step-by-step workflow for FTIR sample analysis.

Comparative FTIR Spectral Analysis

To predict the FTIR spectrum of **1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one**, we will compare the known vibrational frequencies of structurally similar pyrazolone derivatives.

Compound	C=O Stretch (cm ⁻¹)	C=N / Aromatic C=C Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Other Key Bands (cm ⁻¹)	Reference
1,3-Diphenyl-5-pyrazolone	1699	1596	3067-3044	2956-2911 (Aliphatic C-H)	[4]
1-Phenyl-3-methyl-5-pyrazolone	~1700	~1590	~3100	N/A	[1]
1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5(4H)-one	1705	1593-1485	3093	1340 (NO ₂), 748 (C-Cl)	
1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5(4H)-one	1705	1589-1485	3105	1338 (NO ₂), 748 (C-Br)	[5]
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (Predicted)	~1710-1725	~1600-1610 (C=N), ~1590, ~1500 (C=C)	~3050-3100	~1250-1200 (C-F), ~2900-2980 (Aliphatic C-H)	-

Predicted FTIR Spectrum and Interpretation for 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Based on the comparative data and fundamental principles of vibrational spectroscopy, the following is a detailed interpretation of the expected FTIR spectrum.

- **C=O Stretching Vibration (Predicted: $\sim 1710\text{-}1725\text{ cm}^{-1}$):** The carbonyl group stretch is one of the most intense and characteristic bands in the pyrazolone spectrum. Typically appearing around 1700 cm^{-1} for similar compounds[1][5][4], the presence of the electronegative fluorine atom in the ortho position of the phenyl ring is expected to cause a slight inductive electron withdrawal. This effect should strengthen the C=O bond, leading to a shift to a slightly higher wavenumber (a hypsochromic or blue shift).
- **C=N and Aromatic C=C Stretching Vibrations (Predicted: $\sim 1610\text{-}1500\text{ cm}^{-1}$):** The spectrum will feature a series of bands in this region. The C=N stretching of the pyrazolone ring is expected around $1600\text{-}1610\text{ cm}^{-1}$. [1] The aromatic C=C stretching vibrations from the phenyl ring typically appear as two or three bands around 1600 cm^{-1} , 1580 cm^{-1} , and 1500 cm^{-1} . [6] [7] These bands are often strong when the ring is conjugated with other groups.
- **C-H Stretching Vibrations (Predicted: $\sim 3100\text{-}3050\text{ cm}^{-1}$ and $\sim 2980\text{-}2900\text{ cm}^{-1}$):** Two distinct regions for C-H stretching are anticipated.
 - **Aromatic C-H Stretch:** The C-H bonds on the 2-fluorophenyl ring will produce weak to medium bands at wavenumbers above 3000 cm^{-1} , a characteristic feature of aromatic compounds. [7][8]
 - **Aliphatic C-H Stretch:** The CH₂ group at the C4 position of the dihydro-pyrazolone ring will give rise to symmetric and asymmetric stretching bands in the $2900\text{-}2980\text{ cm}^{-1}$ range. [4]
- **C-F Stretching Vibration (Predicted: $\sim 1250\text{-}1200\text{ cm}^{-1}$):** The carbon-fluorine bond typically produces a strong and characteristic absorption band. For aromatic fluorides, this band is generally found in the $1250\text{-}1100\text{ cm}^{-1}$ region. This will be a key diagnostic peak confirming the presence of the fluorine substituent.
- **C-H Out-of-Plane Bending (Predicted: $\sim 750\text{-}770\text{ cm}^{-1}$):** The substitution pattern on the aromatic ring can often be determined from the strong C-H out-of-plane (oop) bending vibrations in the $900\text{-}675\text{ cm}^{-1}$ region. [7] For a 1,2-disubstituted (ortho) benzene ring, a strong band is expected around 750 cm^{-1} .

Influence of Tautomerism

It is important to note that 5-pyrazolone derivatives can exist in three tautomeric forms: the CH, OH, and NH forms.[3] In the solid state and in non-polar solvents, the keto (CH) form, which is 4,5-dihydro-1H-pyrazol-5-one, is generally predominant. The FTIR analysis described here assumes this major tautomer. However, the presence of other tautomers could lead to the appearance of additional bands, such as a broad O-H stretching band around 3200-3400 cm^{-1} if the enolic (OH) form is present in significant quantities.

Conclusion

The FTIR spectrum of **1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one** can be effectively predicted and interpreted through a comparative analysis of related pyrazolone structures. The key expected vibrational modes include a C=O stretch shifted to a slightly higher frequency ($\sim 1710\text{-}1725\text{ cm}^{-1}$) due to the fluorine substituent, characteristic C=N and aromatic C=C stretching bands ($\sim 1610\text{-}1500\text{ cm}^{-1}$), distinct aromatic and aliphatic C-H stretches, and a strong, diagnostic C-F stretching band ($\sim 1250\text{-}1200\text{ cm}^{-1}$). This predictive guide provides a robust framework for researchers to identify and characterize this and similar fluorinated pyrazolone compounds, facilitating further investigation into their promising applications.

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